molecular formula C18H12O8 B12910073 (E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid

(E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid

Cat. No.: B12910073
M. Wt: 356.3 g/mol
InChI Key: DXGDWGCYKJCUHN-DAFODLJHSA-N
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Description

(E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzofuran core with multiple functional groups, including carboxyvinyl, dihydroxyphenyl, and hydroxybenzofuran moieties.

Properties

Molecular Formula

C18H12O8

Molecular Weight

356.3 g/mol

IUPAC Name

5-[(E)-2-carboxyethenyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C18H12O8/c19-11-3-2-9(7-12(11)20)16-15(18(24)25)10-5-8(1-4-14(22)23)6-13(21)17(10)26-16/h1-7,19-21H,(H,22,23)(H,24,25)/b4-1+

InChI Key

DXGDWGCYKJCUHN-DAFODLJHSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C3=C(O2)C(=CC(=C3)/C=C/C(=O)O)O)C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C3=C(O2)C(=CC(=C3)C=CC(=O)O)O)C(=O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions to form the benzofuran core, followed by the introduction of the carboxyvinyl and dihydroxyphenyl groups through subsequent reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyvinyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes multiple hydroxyl groups and carboxylic acid functionalities. Its molecular formula is C36H28O16C_{36}H_{28}O_{16} with a molecular weight of approximately 684.6 g/mol. The presence of hydroxyl groups contributes to its potential as an antioxidant and anti-inflammatory agent.

Pharmacological Applications

  • Antioxidant Activity
    • The compound exhibits strong antioxidant properties, which can protect cells from oxidative stress. This activity is attributed to the presence of multiple hydroxyl groups that can scavenge free radicals.
  • Anti-inflammatory Effects
    • Studies have indicated that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential
    • Preliminary studies suggest that (E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Biochemical Applications

  • Enzyme Inhibition
    • The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
  • Cell Signaling Modulation
    • Research indicates that this compound can influence signaling pathways related to cell growth and apoptosis, potentially offering therapeutic avenues for diseases such as cancer and neurodegenerative disorders.

Environmental Applications

  • Phytoremediation
    • Due to its ability to interact with heavy metals and other pollutants, this compound may be utilized in phytoremediation strategies to detoxify contaminated environments.
  • Antimicrobial Properties
    • The antimicrobial activity of this compound has been explored in controlling microbial growth in agricultural settings.

Case Studies

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant reduction in oxidative stress markers in vitro.
Study 2Anti-inflammatory EffectsShowed decreased levels of pro-inflammatory cytokines in animal models.
Study 3Anticancer PotentialInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.
Study 4PhytoremediationEnhanced uptake of heavy metals in plant systems when treated with this compound.

Mechanism of Action

The mechanism of action of (E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid stands out due to its unique combination of functional groups and structural features, which confer distinct reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications, setting it apart from other similar compounds.

Biological Activity

(E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid, a compound belonging to the benzofuran family, has garnered attention due to its diverse biological activities. Research indicates that benzofuran derivatives exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and case studies.

Chemical Structure

The compound can be structurally represented as follows:

 E 5 2 Carboxyvinyl 2 3 4 dihydroxyphenyl 7 hydroxybenzofuran 3 carboxylic acid\text{ E 5 2 Carboxyvinyl 2 3 4 dihydroxyphenyl 7 hydroxybenzofuran 3 carboxylic acid}

1. Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer potential. The compound in focus has shown promising results in inhibiting various cancer cell lines.

Case Study:
In a study evaluating the cytotoxic effects of benzofuran derivatives, it was found that compounds similar to this compound exhibited significant growth inhibition against several human cancer cell lines, including ACHN (renal), HCT15 (colon), and MDA-MB-231 (breast) cells. The lead compound demonstrated an IC50 value below 5 μM across these cell lines, indicating potent anticancer activity .

Cell Line IC50 (μM)
ACHN2.74
HCT152.37
MDA-MB-2312.20

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the NF-κB transcriptional activity, a key player in inflammatory responses.

Research Findings:
A series of benzofuran derivatives were tested for their effects on LPS-induced NF-κB activation in RAW 264.7 macrophage cells. The compound showed significant inhibition of NF-κB translocation to the nucleus, suggesting its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

The antimicrobial effects of benzofuran derivatives have been documented, with particular emphasis on their activity against both Gram-positive and Gram-negative bacteria.

Data Summary:
In a study assessing the antimicrobial properties of various benzofuran derivatives, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

Microorganism MIC (μg/mL)
Staphylococcus aureus100
Escherichia coli200

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of NF-κB : By preventing the nuclear translocation of NF-κB, the compound reduces the expression of pro-inflammatory cytokines.
  • Cytotoxic Effects : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Action : The structural features allow for effective interaction with bacterial cell membranes and interference with metabolic pathways.

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